Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound with the molecular formula C5H6N2O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms, making it an important scaffold in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit anti-infective properties , suggesting that they may target proteins or enzymes essential for the survival of infectious agents.
Mode of Action
Oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target
Biochemical Pathways
Given the anti-infective properties of oxadiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents.
Result of Action
Based on the reported anti-infective properties of oxadiazole derivatives , it can be inferred that this compound may inhibit the growth and replication of infectious agents at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature for optimal stability . Moreover, the compound’s solubility in water can affect its distribution and bioavailability .
Biochemical Analysis
Biochemical Properties
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and cell division . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . These changes can lead to alterations in cell proliferation, differentiation, and survival, making this compound a compound of interest for cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, the compound can inhibit the activity of thymidylate synthase by binding to its active site, thereby preventing the synthesis of thymidine, a nucleotide essential for DNA replication. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under room temperature conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including cytotoxicity, organ damage, and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization, accumulation, and bioavailability. For example, the compound may be actively transported into cells by specific transporters or bind to plasma proteins, influencing its distribution and clearance from the body.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus may enhance its interactions with DNA and nuclear proteins, while localization to the mitochondria may influence cellular energy metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of methyl hydrazinecarboxylate with acyl chlorides under reflux conditions can yield the desired oxadiazole . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid, which facilitates the condensation of N-acylbenzotriazoles with acylhydrazides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized heterocycles .
Scientific Research Applications
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate
- Ethyl 5-(((tert-butoxycarbonyl)amino)methyl)-1,3,4-oxadiazole-2-carboxylate
- 1,3,4-Oxadiazole-2-carbaldehyde
Uniqueness
Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position enhances its stability and reactivity compared to other oxadiazole derivatives .
Properties
IUPAC Name |
methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSJDHGAPMBMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622417 | |
Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37641-35-3 | |
Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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